molecular formula C24H34O4 B10827553 Cbdpa (crm)

Cbdpa (crm)

Cat. No.: B10827553
M. Wt: 386.5 g/mol
InChI Key: NVMFNBSPRTZODN-RBUKOAKNSA-N
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Description

Cannabidiphorolic Acid, also known as Cannabidiphorolic Acid Certified Reference Material, is a compound categorized as a precursor in the synthesis of Cannabidiphorol. It is a certified reference material that has been manufactured and tested to meet international standards. This compound is primarily used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabidiphorolic Acid is synthesized through a series of chemical reactions involving the cyclization of specific precursor molecules. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of Cannabidiphorolic Acid involves large-scale chemical synthesis using automated equipment. The process is optimized for efficiency and yield, with stringent quality control measures in place to ensure the consistency and purity of the final product. The compound is then formulated into a solution, typically in acetonitrile, for use as a reference material .

Chemical Reactions Analysis

Types of Reactions

Cannabidiphorolic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Cannabidiphorolic Acid include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Cannabidiphorolic Acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Cannabidiphorolic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cannabinoids.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the development and testing of cannabinoid-based products.

Mechanism of Action

The mechanism of action of Cannabidiphorolic Acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with cannabinoid receptors, such as CB1 and CB2, which are part of the endocannabinoid system. These interactions can modulate various physiological processes, including pain perception, inflammation, and immune response .

Comparison with Similar Compounds

Cannabidiphorolic Acid is structurally similar to other cannabinoids, such as Cannabichromephorolic Acid and Cannabidivarinic Acid. it is unique in its specific chemical structure and the presence of certain functional groups that differentiate it from other cannabinoids. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

List of Similar Compounds

  • Cannabichromephorolic Acid
  • Cannabidivarinic Acid
  • Cannabigerolic Acid
  • Cannabichromene
  • Cannabinol

Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid

InChI

InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28)/t18-,19+/m0/s1

InChI Key

NVMFNBSPRTZODN-RBUKOAKNSA-N

Isomeric SMILES

CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Canonical SMILES

CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

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